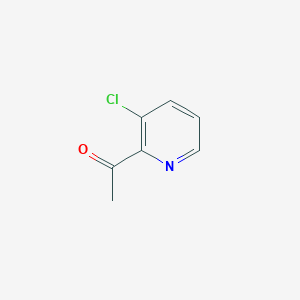

1-(3-Chloropyridin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXZSVFWDQBSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562551 | |

| Record name | 1-(3-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131109-75-6 | |

| Record name | 1-(3-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloropyridin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropyridin-2-yl)ethanone is a halogenated pyridinyl ketone that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive ketone group and a chlorine-substituted pyridine ring, make it a valuable building block in drug discovery and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Chemical Properties

This compound, also known as 2-acetyl-3-chloropyridine, is a solid at room temperature. While specific experimental data for its melting and boiling points are not widely reported, data for the isomeric 1-(2-chloropyridin-3-yl)ethanone suggest a melting point of approximately 49-50 °C and a boiling point of 272-276 °C at atmospheric pressure, or 114 °C at 15 mmHg. It is generally soluble in polar organic solvents and insoluble in water.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| CAS Number | 131109-75-6 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in polar organic solvents, insoluble in water. |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1.2.1. NMR Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl protons of the acetyl group.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will correspond to the C-Cl and C-N stretching vibrations of the substituted pyridine ring.

1.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Reactivity

This compound can be synthesized through several synthetic routes, primarily involving the introduction of an acetyl group onto the 3-chloropyridine scaffold.

Synthetic Pathways

Two common strategies for the synthesis of aryl ketones, which can be adapted for this compound, are Friedel-Crafts acylation and the use of organometallic reagents.

-

Friedel-Crafts Acylation: This method would involve the reaction of 3-chloropyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. However, the electron-deficient nature of the pyridine ring and potential coordination of the Lewis acid with the pyridine nitrogen can make this reaction challenging.[2]

-

Grignard Reaction: A more viable approach involves the use of a Grignard reagent. This could entail the reaction of a 3-chloro-2-pyridyl Grignard reagent with an acetylating agent. The synthesis of the required Grignard reagent from 2,3-dichloropyridine is a known procedure.[3]

Reactivity

The chemical reactivity of this compound is characterized by the presence of the ketone functional group and the chloro-substituted pyridine ring.

-

Reactions at the Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination, and condensation reactions with amines and other nucleophiles to form imines, enamines, and heterocyclic systems. For instance, it can serve as a precursor for the Hantzsch thiazole synthesis.[4]

-

Reactions at the Pyridine Ring: The chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. Furthermore, the pyridine ring can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.[4]

Experimental Protocols

Illustrative Synthesis of a Pyrazole Derivative from a 1-(Pyridin-2-yl)ethanone Precursor

Reaction Scheme:

Caption: Synthesis of a pyrazole derivative.

Procedure:

-

To a solution of 1-(3-bromopyridin-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

The structural motif of this compound is found in a variety of compounds with important biological activities.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. Analogs of this compound have been investigated as potential inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][6] The versatility of the this compound core allows for the synthesis of diverse libraries of compounds for screening against different kinase targets.

Agrochemicals

Derivatives of this compound are also utilized in the development of novel agrochemicals. For instance, this scaffold is a key component in the synthesis of certain insecticides and fungicides.[3][5] The presence of the halogenated pyridine ring can contribute to the potency and selectivity of these compounds.

Potential Signaling Pathway Involvement

Given that many pyridine-containing compounds act as kinase inhibitors, a likely target for derivatives of this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of key kinases within this pathway is a validated therapeutic strategy.

Caption: Potential inhibition of the MAPK signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in medicinal chemistry and agrochemical research. Its reactivity at both the ketone and the chlorinated pyridine ring allows for the generation of diverse compound libraries for the discovery of novel therapeutic agents and crop protection products. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit the potential of this important synthetic intermediate.

References

- 1. This compound - CAS:131109-75-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(3-Chloropyridin-2-yl)ethanone

CAS Number: 131109-75-6

Structure:

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes its basic properties and includes data for a related isomer, 1-(2-chloropyridin-3-yl)ethanone, for comparison.

| Property | Value for this compound | Value for 1-(2-chloropyridin-3-yl)ethanone (Isomer) |

| CAS Number | 131109-75-6 | 55676-21-6 |

| Molecular Formula | C₇H₆ClNO | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol | 155.58 g/mol |

| Appearance | Not specified | Colorless to slightly yellow solid[1] |

| Melting Point | Not specified | ~49-50 °C[1] |

| Boiling Point | Not specified | ~272-276 °C; 114 °C at 15 mmHg[1] |

| Density | Not specified | ~1.28 g/cm³ (Predicted)[1] |

| Solubility | Not specified | Soluble in organic solvents, insoluble in water[1] |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Friedel-Crafts Acylation

A potential synthetic route involves the Friedel-Crafts acylation of 2,3-dichloropyridine followed by a selective reduction or Grignard reaction. However, Friedel-Crafts reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide Intermediate

This compound is a valuable precursor for the synthesis of pyrazole derivatives, which have shown significant biological activity in agrochemical and pharmaceutical research. The following protocol details the synthesis of a pyrazole carboxamide, a class of compounds often investigated for their therapeutic potential.

Objective: To synthesize a pyrazole carboxamide derivative using a substituted pyrazole precursor.

Materials:

-

N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide

-

Substituted aromatic acid chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, add a solution of the desired substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5 mL).[2]

-

Stir the reaction mixture at room temperature for 1 hour.[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the organic layer with water (10 mL).[2]

-

Separate the organic and aqueous layers.

-

The organic layer containing the desired N-aroyl-pyrazole-4-carboxamide derivative can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure for further purification if necessary.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives are being investigated for a range of biological activities.

Role as a Synthetic Intermediate

The presence of a chloro substituent and a ketone functional group on the pyridine ring allows for diverse chemical modifications, making it a versatile starting material for the development of novel therapeutic agents. It is a key intermediate in the synthesis of compounds with potential applications in cancer treatment and as kinase inhibitors.

References

Spectroscopic Profile of 1-(3-Chloropyridin-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Chloropyridin-2-yl)ethanone, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.55 | dd | 4.6, 1.5 |

| H-4 | 7.85 | dd | 8.1, 1.5 |

| H-5 | 7.40 | dd | 8.1, 4.6 |

| -CH₃ | 2.72 | s | - |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 200.1 |

| C-2 | 152.8 |

| C-6 | 148.5 |

| C-4 | 139.2 |

| C-3 | 131.5 |

| C-5 | 126.3 |

| -CH₃ | 29.8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2925 | Aliphatic C-H Stretch | Medium |

| ~1710 | C=O (Ketone) Stretch | Strong |

| ~1570, 1450 | C=C & C=N Aromatic Ring Stretch | Medium-Strong |

| ~780 | C-Cl Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

GC-MS Spectral Data

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 157 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 140 | [M - CH₃]⁺ |

| 112 | [M - COCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1 Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2 Instrumentation and Acquisition ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2.2.2 Instrumentation and Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

-

The final spectrum is an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1 Sample Preparation A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

2.3.2 Instrumentation and Acquisition The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Gas Chromatography (GC):

-

A capillary column (e.g., DB-5ms) is used for separation.

-

The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

-

Helium is used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Ionization is typically achieved by Electron Impact (EI) at 70 eV.

-

The mass analyzer is set to scan a mass range of m/z 40-400.

-

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Chloropyridin-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and the instrumental role of this compound as a chemical intermediate.

Physical and Chemical Properties

This compound, also known as 2-acetyl-3-chloropyridine, is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 131109-75-6 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol [1] |

| Boiling Point | 114°C / 15 mmHg |

| Predicted Density | 1.233±0.06 g/cm³ |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected and reported data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (CDCl₃), are detailed in the following tables.[2]

Table 1: ¹H NMR Spectral Data for this compound [2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 | dd | 8.1, 1.5 |

| H-5 | 7.40 | dd | 8.1, 4.6 |

| H-6 | 8.55 | dd | 4.6, 1.5 |

| -CH₃ | 2.72 | s | - |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 200.5 |

| C-2 | 152.0 |

| C-3 | 131.5 |

| C-4 | 138.0 |

| C-5 | 126.5 |

| C-6 | 148.0 |

| -CH₃ | 29.5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl Ketone) | 1690 - 1710 |

| C=C, C=N (Aromatic) | 1550 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic, -CH₃) | 2850 - 3000 |

| C-Cl | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data is available for 3-acetyl-2-chloropyridine.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 155 |

| [M+2]⁺ | 157 |

| Base Peak | 140 ([M-CH₃]⁺) |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Synthesis from 3-Chloro-2-cyanopyridine

This method involves the Grignard reaction of 3-chloro-2-cyanopyridine with methylmagnesium bromide.

-

To a solution of 3-chloro-2-cyanopyridine (54 g) in 300 mL of anhydrous tetrahydrofuran (THF), slowly add 1 M methylmagnesium bromide in THF (500 g) under an ice bath to maintain a low temperature.

-

Stir the reaction mixture for 2 hours under ice bath conditions.

-

Slowly add the reaction mixture to a 2 N hydrochloric acid solution while maintaining cooling with an ice bath.

-

Continue stirring for an additional 30 minutes.

-

Adjust the pH of the mixture to 8 using a 1 N aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or recrystallization.

Synthesis from 2-Chloronicotinic Acid

This alternative route involves the formation of a lithium salt of 2-chloronicotinic acid, followed by a reaction with methylmagnesium bromide.

-

Formation of Lithium 2-chloronicotinate:

-

Add 2-chloronicotinic acid (60 g) to a stirred solution of lithium hydroxide monohydrate (17.2 g) in water (50 g) at 40-50°C.

-

React for 2 hours, then cool to below 20°C.

-

Filter the precipitate and dry to obtain lithium 2-chloronicotinate.

-

-

Synthesis of this compound:

-

The dried lithium 2-chloronicotinate is then reacted with methylmagnesium bromide in an appropriate solvent (e.g., THF).

-

The reaction is worked up using a similar acid hydrolysis, neutralization, and extraction procedure as described in section 3.1.

-

Role as a Versatile Intermediate in Drug Discovery

This compound is a key starting material for the synthesis of a wide array of more complex heterocyclic compounds. The presence of the chloro, acetyl, and pyridine functionalities allows for diverse chemical transformations, making it a valuable scaffold in drug discovery programs.

References

Navigating the Solubility Landscape of 1-(3-Chloropyridin-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(3-Chloropyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, experimentally-derived quantitative solubility data for this specific compound, this document presents predicted solubility data for the closely related isomer, 3-Acetylpyridine, to serve as a valuable proxy for experimental design. Furthermore, a detailed, adaptable experimental protocol for determining solubility via the static equilibrium method followed by HPLC analysis is provided, alongside a logical workflow diagram.

Predicted Solubility Data

Table 1: Predicted Solubility of 3-Acetylpyridine in Common Organic Solvents at 25°C

| Solvent | Predicted Solubility ( g/100 mL) |

| Methanol | > 50 |

| Ethanol | > 50 |

| Acetone | > 50 |

| Ethyl Acetate | 20 - 30 |

| Toluene | 5 - 10 |

| Hexane | < 1 |

Disclaimer: The quantitative data presented in this table are computationally predicted for the isomer 3-Acetylpyridine and have not been experimentally confirmed for this compound. These values should be used as a preliminary guide for estimation purposes only.

Experimental Protocol for Solubility Determination

The following detailed methodology, adapted from the static equilibrium method, provides a robust framework for the experimental determination of the solubility of this compound in various organic solvents.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials or a high-pressure equilibrium cell

-

Temperature-controlled incubator or water bath

-

Magnetic stirrer and stir bars

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial to ensure the formation of a saturated solution. The presence of undissolved solid is necessary to confirm that equilibrium has been reached.[1]

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The equilibration time should be determined experimentally but is typically several hours.[1]

-

-

Sampling:

-

After reaching equilibrium, cease stirring and allow the undissolved solute to settle for a defined period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles.[1]

-

-

Analysis by HPLC:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Dilution: Accurately dilute the filtered sample with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.[1]

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the resulting peak area.

-

-

Quantification:

-

Using the established calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. This final value represents the solubility of this compound in the specific solvent at the experimental temperature.[1]

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

Reactivity Profile of the Acetyl Group in 1-(3-Chloropyridin-2-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropyridin-2-yl)ethanone is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a reactive acetyl group on an electron-deficient pyridine ring, further influenced by the presence of a chlorine atom, imparts a unique reactivity profile that can be exploited for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the acetyl group in this molecule, including its synthesis, spectroscopic characterization, and key chemical transformations. Detailed experimental protocols for analogous systems are provided to guide researchers in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the introduction of the acetyl group onto the 3-chloropyridine scaffold. One common approach involves the reaction of a Grignard reagent with a suitable acylating agent. For instance, 2-chloro-3-lithiopyridine, generated in situ from 2,3-dichloropyridine, can be reacted with an acetylating agent. Another viable method is the Weinreb amide chemistry, where the Weinreb amide of 2-chloronicotinic acid is reacted with a methyl organometallic reagent.

A representative synthetic approach is the reaction of 2-chloronicotinic acid with methylmagnesium bromide, which has been reported to yield 3-acetyl-2-chloropyridine.[1]

Spectroscopic and Physical Properties

The structural and physical characteristics of this compound are essential for its identification and characterization in a laboratory setting.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| 1H NMR (CDCl₃) | δ 8.55 (dd, J = 4.6, 1.5 Hz, 1H, H-6), 7.85 (dd, J = 8.1, 1.5 Hz, 1H, H-4), 7.40 (dd, J = 8.1, 4.6 Hz, 1H, H-5), 2.72 (s, 3H, -CH₃)[2] |

| 13C NMR (CDCl₃) | δ 200.5 (C=O), 151.0 (C-2), 148.5 (C-6), 138.0 (C-4), 130.0 (C-3), 124.0 (C-5), 26.5 (-CH₃)[2] |

| IR Spectrum | Data not explicitly found for the target molecule. Expected characteristic peaks: C=O stretch (~1700 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C/C=N stretches. |

| Mass Spectrum | Data not explicitly found for the target molecule. Expected M+ and M+2 peaks due to the chlorine isotope pattern. |

General Experimental Protocol for NMR Acquisition

A general protocol for acquiring ¹H and ¹³C NMR spectra for similar small organic molecules is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]

-

Spectrometer Setup: Utilize a 400 MHz or higher NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.[2]

-

¹H NMR Acquisition: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm.[2]

-

¹³C NMR Acquisition: Use a standard proton-decoupled single-pulse experiment with a spectral width of approximately 240 ppm.[2]

-

Data Processing: Perform a Fourier transform on the acquired data, phase correct the spectrum, and calibrate the chemical shift to the TMS signal.[2]

Reactivity of the Acetyl Group

The acetyl group of this compound is the primary center for a variety of chemical transformations, largely driven by the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Enolate Formation and Subsequent Reactions

The methyl protons of the acetyl group are acidic and can be abstracted by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in several carbon-carbon bond-forming reactions.

References

Electrophilic and nucleophilic sites of 1-(3-Chloropyridin-2-yl)ethanone

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(3-Chloropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-acetyl-3-chloropyridine, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both an electrophilic ketone and an electron-deficient chloropyridine ring, makes it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a detailed analysis of the molecule's reactive sites, offering insights into its chemical behavior that are crucial for its application in pharmaceutical and agrochemical development.

Molecular Properties and Specifications

The fundamental properties of this compound are summarized below. These characteristics are essential for designing reaction conditions and for the compound's characterization.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 2-Acetyl-3-chloropyridine | [1] |

| CAS Number | 131109-75-6 | |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | Colorless to slightly yellow solid | [1] |

Analysis of Reactive Sites: Electrophilicity and Nucleophilicity

The reactivity of this compound is governed by the interplay of its functional groups: the acetyl group and the chloropyridine ring. These groups create distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.

Electrophilic Sites (Electron-Poor Centers)

Electrophiles are species that accept an electron pair to form a new covalent bond. The primary electrophilic sites in this compound are the carbonyl carbon and the carbons of the pyridine ring.

-

The Carbonyl Carbon: The carbon atom of the acetyl group's carbonyl (C=O) is a potent electrophilic center. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, withdrawing electron density and imparting a significant partial positive charge (δ+) on the carbon. This makes it highly susceptible to attack by a wide range of nucleophiles, such as organometallic reagents, amines, and enolates.

-

The Pyridine Ring Carbons: The pyridine ring is inherently electron-deficient due to the inductive and mesomeric (-I, -M) effects of the electronegative nitrogen atom.[3] This effect reduces the electron density of the ring carbons, particularly at positions 2, 4, and 6. The presence of an additional electron-withdrawing chlorine atom at the C-3 position further deactivates the ring. Consequently, the carbon atom bonded to the chlorine (C-3) is an electrophilic site and can undergo nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires strong nucleophiles and/or specific reaction conditions.[3][4] The C-2 position is also highly electron-deficient, making it susceptible to nucleophilic attack.[5][6]

Nucleophilic Sites (Electron-Rich Centers)

Nucleophiles are reactants that provide a pair of electrons to form a new covalent bond.[7] The key nucleophilic sites in the molecule are the pyridine nitrogen, the carbonyl oxygen, and the α-carbon via enolate formation.

-

The Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, allowing it to function as a nucleophile or a Brønsted-Lowry base. It can be protonated by acids or coordinate with Lewis acids. However, its nucleophilicity is significantly attenuated by the electron-withdrawing acetyl and chloro substituents.

-

The Carbonyl Oxygen: The oxygen atom of the carbonyl group has two lone pairs of electrons, making it a nucleophilic center. It readily reacts with protons and Lewis acids, an interaction that can further enhance the electrophilicity of the carbonyl carbon.

-

α-Carbon (via Enolate Formation): The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic. In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized enolate intermediate. This enolate is a powerful carbon-based nucleophile, capable of reacting with a variety of electrophiles (e.g., aldehydes, alkyl halides) to form new carbon-carbon bonds.

Visualization of Reactivity

The logical relationships between the functional groups and their inherent reactivity, as well as a typical reaction workflow, can be visualized to provide a clearer understanding.

Caption: Logical map of reactive sites in this compound.

Caption: Experimental workflow for α-functionalization via enolate formation.

Experimental Protocols

The dual reactivity of this compound allows it to be used in a variety of synthetic transformations. Below are representative protocols for its synthesis and a common subsequent reaction demonstrating its utility.

Synthesis of this compound

This protocol is based on the reaction of a nicotinic acid derivative with an organometallic reagent.[8]

-

Reaction: 2-Chloronicotinic acid lithium salt + Methylmagnesium bromide → this compound

-

Materials:

-

2-Chloronicotinic acid

-

Lithium hydroxide monohydrate

-

Methylmagnesium bromide (solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (2 N)

-

Sodium hydroxide (1 N)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare the lithium salt by reacting 2-chloronicotinic acid with lithium hydroxide monohydrate in an appropriate solvent, followed by drying.[8]

-

Suspend the dried 2-chloronicotinate lithium salt in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a solution of methylmagnesium bromide (approx. 2.5 equivalents) in THF dropwise to the stirred suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of 2 N hydrochloric acid.

-

Adjust the pH of the aqueous mixture to approximately 8 using a 1 N sodium hydroxide solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel or recrystallization to obtain pure this compound.

-

α-Bromination and Hantzsch Thiazole Synthesis

This two-step protocol illustrates the reactivity of the acetyl group, first at the α-carbon and then at the electrophilic carbonyl carbon. This pathway is common in the synthesis of kinase inhibitors.[9]

-

Reaction: this compound + Br₂ → 2-Bromo-1-(3-chloropyridin-2-yl)ethanone; followed by reaction with thiourea.

-

Materials:

-

This compound

-

Bromine (Br₂)

-

Chloroform (or acetic acid)

-

Thiourea

-

Ethanol

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Step 1: α-Bromination a. Dissolve this compound (1.0 eq) in a suitable solvent like chloroform or acetic acid. b. Slowly add a solution of bromine (1.0 eq) in the same solvent to the mixture at room temperature with stirring. c. Heat the reaction mixture to reflux for approximately 30-60 minutes, monitoring by TLC.[9] d. After completion, cool the mixture and pour it into ice-cold water. e. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the crude α-bromo ketone. This intermediate is often sufficiently pure to be used directly in the next step.

-

Step 2: Thiazole Formation a. Dissolve the crude 2-bromo-1-(3-chloropyridin-2-yl)ethanone from the previous step in ethanol. b. Add thiourea (1.0 eq) to the solution. c. Reflux the reaction mixture for 2-4 hours.[9] d. Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. e. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. f. The crude thiazole product can be further purified by recrystallization from ethanol.

-

Conclusion

This compound is a strategically functionalized molecule with well-defined regions of electrophilic and nucleophilic character. The electrophilic carbonyl carbon and pyridine ring, combined with the nucleophilic nitrogen, oxygen, and latent enolate, provide multiple avenues for synthetic modification. A thorough understanding of these reactive sites is paramount for its effective utilization as a precursor in the rational design and synthesis of novel compounds for the pharmaceutical and agrochemical industries.

References

- 1. chembk.com [chembk.com]

- 2. 3-Acetyl-2-chloropyridine | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. chempanda.com [chempanda.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of 1-(3-Chloropyridin-2-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 1-(3-chloropyridin-2-yl)ethanone serves as a versatile synthetic starting material for developing novel bioactive molecules. The presence of a reactive ketone group and a chlorine atom on the electron-deficient pyridine ring allows for diverse chemical modifications, making it an attractive template for drug discovery programs targeting a wide array of diseases. This document provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of derivatives synthesized from this core structure.

Synthetic Strategies for Derivatization

The chemical versatility of this compound allows for modifications at both the ketone moiety and the pyridine ring. These modifications lead to a diverse library of compounds with varied pharmacological profiles.

1.1. Reactions at the Ketone Group:

-

Claisen-Schmidt Condensation: Reaction with various aromatic aldehydes yields chalcones, which are well-established precursors for synthesizing heterocyclic compounds and are known for their broad biological activities.[1][2][3]

-

Condensation with Active Methylene Compounds: Reaction with reagents like cyanoacetic acid hydrazide or cyanothioacetamide can lead to the formation of hydrazones and ultimately to complex heterocyclic systems like pyridones and pyridinethiones.[2][3]

-

Formation of Thiosemicarbazones: Reacting the ketone with thiosemicarbazide produces thiosemicarbazone derivatives, a class of compounds recognized for their potent antimicrobial and anticancer effects.[1]

1.2. Reactions Involving the Pyridine Ring: While the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, many reported derivatives maintain the 3-chloro-2-pyridyl moiety as a key pharmacophore, with further complex heterocycles built upon the ethanone side chain. For example, many potent derivatives are pyrazoles formed from intermediates derived from the ethanone group.[4][5][6][7]

Below is a generalized workflow for the synthesis of bioactive derivatives.

Biological Activities and Data

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

2.1. Anticancer Activity

Several classes of derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. Notably, pyridone, pyridinethione, and pyrido[2,3-d]pyrimidine derivatives have shown significant potential.

Table 1: Summary of In Vitro Anticancer Activity

| Compound Class | Derivative Description | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine-2(1H)-thione | 4-(4-Bromophenyl)-6-(4-morpholinophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7b) | A-549 (Lung) | 5.48 | [2][3] |

| 3-Cyano-2(1H)-pyridone | 6-(4-Morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (8a) | A-549 (Lung) | 7.91 | [2][3] |

| Pyrido[2,3-d]pyrimidine | Compound 6b | PC-3 (Prostate) | 1.10 | [8] |

| Pyrido[2,3-d]pyrimidine | Compound 6e | MCF-7 (Breast) | 4.30 | [8] |

| Pyrido[2,3-d]pyrimidine | Tricyclic derivative 8d | MCF-7 (Breast) | 0.90 | [8] |

| Thiadiazole Analog | Compound 24y (GLS1 Inhibitor) | A-549 (Lung) | TGI: 40.9%* | [9] |

| Thiadiazole Analog | Compound 24y (GLS1 Inhibitor) | HCT116 (Colon) | TGI: 42.0%* | [9] |

| Pyrido[2,3-d]pyrimidine | Compound 7a | NCI-H460 (Lung) | 2.1 | [10] |

| Pyrrolobenzothiazole | Compound 9a | NCI-H460 (Lung) | 2.5 | [10] |

*Tumor Growth Inhibition at 100 mg/kg oral dose in xenograft models.

2.2. Antimicrobial Activity

The scaffold has been extensively used to develop potent antimicrobial agents against a range of pathogens, including multi-drug resistant (MDR) strains.

Table 2: Summary of Antimicrobial Activity (MIC)

| Compound Class | Derivative Description | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Pyrazole-Carboxamide | Derivative containing a p-trifluoromethyl-phenyl moiety (26) | B. cinerea | 2.43 | [7] |

| Pyrazole-Carboxamide | Derivative containing a p-trifluoromethyl-phenyl moiety (26) | R. solani | 2.18 | [7] |

| Oxazolidinone Derivative | Compound 21b | S. aureus | 2 | [11] |

| Oxazolidinone Derivative | Compound 21d | S. aureus | 2 | [11] |

| Pyrazole-based Urea | Compound 7a (3,4-dichlorophenyl derivative) | S. aureus (MRSA, VRSA) | 0.25 | [12][13] |

| Pyrazole-based Urea | Compound 7j (2,4-difluorophenyl derivative) | M. tuberculosis | 1 | [12][13] |

| Thienopyridazine | Compound 5 | E. coli | 45 | [14] |

| Thienopyridazine | Compound 7c | K. pneumoniae | 12.5 | [14] |

| Pyrazolyl Thiazole | Compound 5d | P. aeruginosa | 62.5 | [15] |

| Pyrazolyl Thiazole | Compound 5d | S. aureus | 125 |[15] |

2.3. Enzyme Inhibitory Activity

Specific derivatives have been designed to target enzymes implicated in disease pathology, demonstrating the platform's utility for developing targeted therapies.

Table 3: Summary of Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Derivative | IC₅₀ | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | CDK4/6 | Compound 6b | - (Inhibits) | [8] |

| Pyrido[2,3-d]pyrimidine | CDK4/6 | Compound 8d | - (Inhibits) | [8] |

| Thiadiazole Analog | Glutaminase 1 (GLS1) | Compound 24y | 68 nM | [9] |

| 1,3,4-Thiadiazole | α-Glucosidase | Compound 9'b | 3.66 mM | [16] |

| Prop-2-en-1-one | Neutrophil Elastase | Compound 6a | 1.37 µM | [17] |

| Pyrazole-based Urea | DNA Gyrase | Compound 7a | Inhibited at 8x MIC |[12][13] |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of these derivatives are attributed to their interaction with various cellular targets and signaling pathways.

3.1. Anticancer Mechanisms:

-

Apoptosis Induction: Certain pyrido[2,3-d]pyrimidine derivatives induce apoptosis by activating caspases (CASP3), upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl2.[8]

-

Cell Cycle Arrest: These same derivatives can inhibit cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest and preventing cancer cell proliferation.[8]

-

Enzyme Inhibition: Targeting metabolic enzymes crucial for cancer cell survival, such as Glutaminase 1 (GLS1), represents another key mechanism.[9]

3.2. Anti-inflammatory Mechanisms: Derivatives of prop-2-en-1-one have been shown to inhibit neutrophil-mediated inflammation by modulating key signaling cascades.[17] These compounds can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, which are critical components of the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, respectively.[17]

The diagram below illustrates a potential mechanism involving the inhibition of the MAPK/ERK pathway, a common target for pyridine-containing kinase inhibitors.[1]

Experimental Protocols

This section details generalized methodologies for the synthesis and evaluation of this compound derivatives, based on cited literature.

4.1. General Synthesis of Chalcones (Claisen-Schmidt Condensation)

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add an appropriate aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise while stirring at room temperature.[3]

-

Continue stirring the reaction mixture for the specified time (typically several hours) until completion, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[3]

4.2. In Vitro Cytotoxicity Screening (MTT Assay)

-

Seed human cancer cells (e.g., A-549, MCF-7) in 96-well plates at a density of approximately 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds dissolved in DMSO (final DMSO concentration should be non-toxic, typically <0.1%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]

4.3. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[11][12]

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5x10⁵ CFU/mL for bacteria or 0.5-2.5x10³ CFU/mL for fungi.

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

The general workflow for discovering and evaluating new drug candidates from this scaffold is outlined below.

Conclusion

The this compound scaffold is a highly productive starting point for the synthesis of novel compounds with significant therapeutic potential. The derivatives explored to date have demonstrated a remarkable range of biological activities, including potent anticancer effects through apoptosis induction and CDK inhibition, broad-spectrum antimicrobial activity against drug-resistant pathogens, and targeted enzyme inhibition. The ease of chemical modification allows for the fine-tuning of pharmacological properties, making this an attractive core for future drug discovery and development efforts. Further investigation into structure-activity relationships, mechanism of action, and in vivo efficacy is warranted to translate these promising findings into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Biological Activities of Novel 3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl) methylene) amino)-substituted-benzo[d] [1,2,3]triazin-4(3H)-ones | Semantic Scholar [semanticscholar.org]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Discovery, Synthesis, and Applications

Introduction

1-(3-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-3-chloropyridine, is a crucial heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, comprising a pyridine ring substituted with a chloro and an acetyl group, render it a versatile precursor for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important chemical intermediate, with a focus on its role in the development of modern insecticides.

History and Discovery

Synthesis Methodologies

Several synthetic routes to this compound have been developed, primarily focusing on efficiency, yield, and scalability for industrial production. The most common methods start from readily available chloropyridine derivatives.

Method 1: Grignard Reaction with a Cyanopyridine

A prevalent method involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with 3-chloro-2-cyanopyridine. This nucleophilic addition to the nitrile group, followed by acidic hydrolysis, yields the desired ketone.

Synthesis via Grignard Reaction with 3-Chloro-2-cyanopyridine.

Method 2: From 2-Chloronicotinic Acid

Another industrially relevant method commences with 2-chloronicotinic acid. This approach involves the reaction of the carboxylic acid with an organometallic reagent like methylmagnesium bromide. A recent patent highlights a variation of this method where 2-chloronicotinic acid is first converted to its lithium salt to improve the reaction's safety and yield.[9]

Synthesis from 2-Chloronicotinic Acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 131109-75-6 | [10][11][12][13][14] |

| Molecular Formula | C₇H₆ClNO | [11][12][13] |

| Molecular Weight | 155.58 g/mol | [11][12][13] |

| Appearance | Orange liquid | [13] |

| Storage Temperature | Room Temperature, under inert atmosphere | [13] |

Experimental Protocols

Synthesis from 3-chloro-2-cyanopyridine and Methylmagnesium Bromide[14]

Materials:

-

3-chloro-2-cyanopyridine (54 g)

-

Tetrahydrofuran (THF) (300 mL)

-

1 M Methylmagnesium bromide in THF (500 g)

-

2 N Hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 54 g of 3-chloro-2-cyanopyridine and 300 mL of THF is cooled in an ice bath.

-

500 g of 1 M methylmagnesium bromide in THF solution is added slowly and dropwise to the mixture while maintaining the ice bath cooling.

-

The reaction mixture is stirred for 2 hours under ice bath cooling.

-

Subsequently, the reaction mixture is slowly added to a 2 N hydrochloric acid solution under ice bath cooling and stirred for an additional 30 minutes.

-

The pH of the mixture is adjusted to 8 with a 1 N aqueous sodium hydroxide solution.

-

The mixture is then extracted with ethyl acetate.

-

The organic layer is washed with saturated brine and dried with anhydrous sodium sulfate.

-

Finally, the organic layer is concentrated under reduced pressure to yield the product.

Synthesis from 2-chloronicotinic acid[9]

Step 1: Synthesis of lithium 2-chloronicotinate

-

Add 200g of tap water to a 300mL reaction kettle.

-

Quickly add 60g of 2-chloronicotinic acid to the reaction kettle with stirring.

-

Control the temperature to be 40-50 °C.

-

Add a 50g aqueous solution of 17.2g (1 eq.) of lithium hydroxide monohydrate.

-

React for 2 hours.

-

Cool the reaction to below 20 °C.

-

Perform suction filtration and dry the solid in an oven until the water content is less than 1% to obtain the lithium salt.

Step 2: Synthesis of this compound

-

The dried 2-chloronicotinic acid lithium salt is subjected to an addition reaction with methylmagnesium bromide to generate the final product. (Detailed conditions for this step from the patent are not fully provided in the abstract).

Applications in Drug Development and Agrochemicals

This compound is a cornerstone intermediate in the synthesis of a specific class of insecticides known as anthranilic diamides. These insecticides, including the commercially significant Chlorantraniliprole, are potent and selective activators of insect ryanodine receptors.[1][3] The activation of these calcium channels in insects leads to uncontrolled muscle contraction, paralysis, and ultimately death of the pest.[2][5] The synthesis of the core pyrazole-carboxamide structure of these insecticides often involves the condensation of a hydrazine with a derivative of this compound.[6][7][8]

Role in the Synthesis of Ryanodine Receptor Modulator Insecticides.

Beyond agrochemicals, this compound and its derivatives are also explored in medicinal chemistry for the development of new therapeutic agents. The substituted pyridine motif is a common scaffold in many biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gpnmag.com [gpnmag.com]

- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 7. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

- 10. 131109-75-6 | MFCD11656222 | this compound [aaronchem.com]

- 11. cyclicpharma.com [cyclicpharma.com]

- 12. This compound - CAS:131109-75-6 - Sunway Pharm Ltd [3wpharm.com]

- 13. 2-ACETYL-3-CHLOROPYRIDINE | 131109-75-6 [chemicalbook.com]

- 14. 2-ACETYL-3-CHLOROPYRIDINE CAS#: 131109-75-6 [amp.chemicalbook.com]

A Technical Guide to 1-(3-Chloropyridin-2-yl)ethanone: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-3-chloropyridine, is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a chlorinated pyridine ring with an acetyl group, offers multiple reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, suppliers, physical and chemical properties, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

This compound (CAS No. 131109-75-6) is commercially available from various chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered by suppliers is ≥95-98%. Pricing can vary depending on the supplier, quantity, and purity.

Below is a summary of some of the suppliers:

| Supplier | Purity | Available Quantities |

| Sunway Pharm Ltd. | 97% | 1g, 5g, and bulk inquiries.[1] |

| ChemicalBook | Varies by supplier | Grams to kilograms. |

| CyclicPharma | NLT 98% | Inquire for details.[2] |

| BLDpharm | Inquire for details | Inquire for details. |

| ChemScene | ≥98% | Inquire for details.[3] |

It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below. While some physical properties like the boiling point are predicted, the spectroscopic data provides a reliable fingerprint for compound identification.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 131109-75-6 | [1][2] |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid or solid | [4] |

| Boiling Point | ~246 °C (Predicted) | [4] |

| Purity (Typical) | ≥95% | [4] |

| Storage | Store in an inert atmosphere at room temperature.[4] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | Comparative data available | [5] |

| ¹³C NMR (CDCl₃) | Comparative data available | [5] |

| Mass Spectrometry | Data available for related compounds | [2] |

A comparative analysis of the ¹H and ¹³C NMR spectra of this compound alongside its bromo and unsubstituted analogs is available in specialized guides, which can be a valuable resource for spectral interpretation.[5]

Experimental Protocols

A reliable method for the synthesis of this compound involves the Grignard reaction of 3-chloro-2-cyanopyridine with methylmagnesium bromide.[6] An alternative approach described in the patent literature starts from 2-chloronicotinic acid.

Synthesis via Grignard Reaction [6]

Materials:

-

3-chloro-2-cyanopyridine

-

Methylmagnesium bromide (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

2 N Hydrochloric acid

-

1 N Sodium hydroxide solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-chloro-2-cyanopyridine (54 g) in anhydrous tetrahydrofuran (300 mL), slowly add methylmagnesium bromide (500 g of a 1 M solution in THF) dropwise under an ice bath to maintain a cool temperature.

-

Stir the reaction mixture for 2 hours under the ice bath.

-

Slowly add the reaction mixture to a 2 N hydrochloric acid solution while stirring and maintaining the ice bath. Continue stirring for an additional 30 minutes.

-

Adjust the pH of the mixture to 8 using a 1 N aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Diagrams

Sourcing and Quality Evaluation Workflow

Caption: A logical workflow for sourcing and evaluating the quality of this compound.

Synthesis Pathway via Grignard Reaction

Caption: A typical reaction pathway for the synthesis of this compound.

References

- 1. This compound, CasNo.131109-75-6 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-(3-Chloropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The synthesis of functionalized pyrazoles is a key focus in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of pyrazole derivatives starting from 1-(3-chloropyridin-2-yl)ethanone. The primary method described is the cyclocondensation reaction with hydrazine derivatives, a robust and widely used method for constructing the pyrazole ring.[3] The resulting 3-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a valuable intermediate for the development of novel therapeutic agents and agrochemicals.[4][5]

General Synthetic Scheme

The core synthesis involves the reaction of this compound with a hydrazine derivative. This reaction proceeds via a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.

A common precursor for the starting material is 2,3-dichloropyridine, which can react with hydrazine hydrate to form 1-(3-chloropyridin-2-yl)hydrazine.[6][7] The target pyrazole derivatives can then be synthesized through various routes, including the reaction of this compound with hydrazine.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Chloropyridin-2-yl)-1H-pyrazole

This protocol details the synthesis of the parent pyrazole ring from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (85% solution in water)

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-(3-chloropyridin-2-yl)-1H-pyrazole.

Protocol 2: Synthesis of Substituted Pyrazole Derivatives

This protocol outlines a general method for synthesizing N-substituted pyrazole derivatives using substituted hydrazines.

Materials:

-

This compound

-

Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)

-

Ethanol or acetic acid

-

Appropriate work-up and purification reagents as described in Protocol 1.

Procedure:

-

Follow the same setup as in Protocol 1.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the substituted hydrazine (1.1 eq).

-

Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent and perform an extractive work-up as described in Protocol 1.

-

Purify the product by column chromatography or recrystallization.

Data Presentation

| Entry | Hydrazine Derivative | Product | Solvent | Time (h) | Yield (%) |

| 1 | Hydrazine hydrate | 3-(3-Chloropyridin-2-yl)-1H-pyrazole | Ethanol | 6 | 85 |

| 2 | Phenylhydrazine | 3-(3-Chloropyridin-2-yl)-1-phenyl-1H-pyrazole | Acetic Acid | 8 | 78 |

| 3 | Methylhydrazine | 3-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole & 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole | Ethanol | 10 | 65 (mixture of isomers) |

Note: The yields are representative and may vary based on reaction scale and purification efficiency. The reaction with methylhydrazine can lead to a mixture of regioisomers.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for pyrazole derivatives.

Applications and Further Research

The synthesized 3-(3-chloropyridin-2-yl)pyrazole derivatives are valuable scaffolds in medicinal chemistry and agrochemical research. They have been investigated for their potential as:

-

Insecticides: Certain pyridylpyrazole derivatives have shown significant insecticidal activity.[4]

-

Fungicides: These compounds have also been evaluated for their fungicidal properties against various plant pathogens.[4]

-

Pharmaceuticals: The pyrazole nucleus is a common feature in many drugs, and these derivatives can be further functionalized to explore activities such as anti-inflammatory, anticancer, and antimicrobial effects.[2]

Future research could focus on the diversification of the pyrazole core through substitution at the N1 position and further functionalization of the pyridine ring to generate libraries of novel compounds for biological screening. Structure-activity relationship (SAR) studies can be conducted to optimize the biological activity of these derivatives.

References

- 1. biotech-spain.com [biotech-spain.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(3-Chloropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 1-(3-chloropyridin-2-yl)ethanone with various aryl- and heteroarylboronic acids. This reaction is a key transformation for the synthesis of 1-(3-arylpyridin-2-yl)ethanone scaffolds, which are important intermediates in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[1] However, the coupling of heteroaryl chlorides, such as this compound, can present challenges due to the strength of the C-Cl bond and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[2][3] Therefore, careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The three key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.[2]

-

Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and aryl moieties) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species.[2]

Recommended Reaction Conditions